2-Chloro-4,5-difluorobenzenesulfonyl chloride

Overview

Description

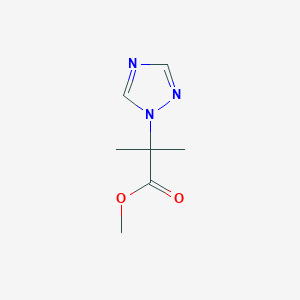

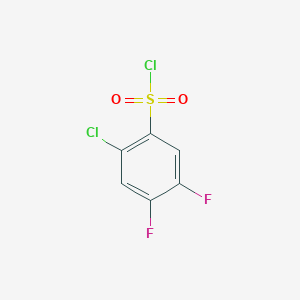

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of organic sulfur compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group (SO2Cl) attached to an aromatic ring. The presence of chlorine and fluorine atoms on the benzene ring of this compound suggests that it could be a reactive intermediate in the synthesis of various organic molecules, potentially including pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of related sulfonyl chlorides typically involves chlorosulfonation or oxidative cleavage of thioethers with chlorine. For instance, the synthesis of fluoronitrobenzenesulfonyl chlorides is achieved by a two-step procedure starting from difluoronitrobenzenes, which undergo a regioselective reaction with phenylmethanethiol followed by oxidative cleavage with chlorine to yield the sulfonyl chlorides . Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is prepared from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is typically characterized by X-ray diffraction methods. For example, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined to be orthorhombic with normal bond lengths and angles, and the substituted benzene ring is planar within experimental accuracy . This suggests that this compound would also exhibit a planar aromatic ring with a dihedral angle between the ring and the sulfonyl group.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with a variety of nucleophiles, including olefins, ammonia, and aromatic compounds, to form a range of products. For example, 2,3,5,6-tetrafluorobenzenesulfenyl chloride reacts with these nucleophiles to form new compounds characterized by spectroscopic methods . The presence of electron-withdrawing groups such as fluorine in this compound would likely enhance its reactivity towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and stability. The steric hindrance in isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects their reactivity in substitution reactions in aqueous solutions . Similarly, the introduction of fluorine-containing substituents in 1-chloro-2-nitrobenzene derivatives has been shown to activate the halogen substituent towards nucleophilic attack . These findings suggest that the physical and chemical properties of this compound would be influenced by the presence of chlorine and fluorine atoms on the aromatic ring.

Scientific Research Applications

Organic Synthesis and Material Science

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a pivotal reagent in the synthesis of complex molecules due to its reactivity and the unique properties imparted by the fluorine atoms. Hélène Chachignon et al. (2017) discuss the compound's utility in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, highlighting its role in electrophilic chlorination and its exclusive capability for enantioselective chlorination processes. These reactions are essential for creating molecules with specific functionalities that can be used in pharmaceuticals, agrochemicals, and advanced materials (Chachignon, Guyon, & Cahard, 2017).

Environmental Chemistry and Safety

In environmental chemistry, the role of chlorides, including compounds like this compound, is examined for their interaction with other elements and their impact on ecosystems. D. Oyekunle et al. (2021) review how chloride ions interact with strong oxidants in water, affecting advanced oxidation processes (AOPs). They note the potential for chloride ions to form chlorine radicals that can either directly react with organics or generate other radicals, underlining the importance of understanding these reactions to mitigate environmental impacts (Oyekunle, Cai, Gendy, & Chen, 2021).

Catalysis and Electrochemistry

In catalysis and electrochemical studies, the role of chlorides, including related compounds, is pivotal. Qi Yang et al. (2016) discuss the catalytic and electrocatalytic reduction of perchlorate in water, emphasizing the transformation of chlorate into harmless chloride ions. This transformation is crucial for removing toxic substances from water, illustrating the importance of research in developing more efficient and selective catalytic processes (Yang, Yao, Zhong, Wang, Chen, Sun, Hua, Li, Li, & Zeng, 2016).

Safety and Hazards

This compound is considered hazardous. It has a GHS05 pictogram and the signal word is “Danger”. The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

Mechanism of Action

Target of Action

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a versatile reagent that finds extensive use within the pharmaceutical industry for the synthesis of sulfonamide drugs . It is known to participate in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists .

Biochemical Analysis

Biochemical Properties

2-Chloro-4,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, forming stable sulfonamide or sulfonate ester bonds . This reactivity makes it a valuable tool for studying protein function and enzyme activity. Additionally, this compound can be used to introduce fluorine atoms into organic molecules, which can alter their biochemical properties and interactions with other biomolecules .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins and enzymes . This covalent modification can lead to enzyme inhibition or activation, depending on the target and the nature of the modification. For instance, the compound can inhibit serine proteases by reacting with the active site serine residue, forming a stable sulfonate ester bond that prevents substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under ambient conditions but can hydrolyze in the presence of water, leading to the formation of hydrochloric acid and other byproducts . Long-term exposure to this compound can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity or prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . At low doses, the compound may selectively modify specific proteins or enzymes, leading to subtle changes in cellular function. At higher doses, this compound can cause more widespread effects, including toxicity and adverse reactions . For example, high doses of the compound can lead to severe skin burns and eye damage due to its corrosive nature . It is essential to carefully control the dosage and monitor the effects when using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules . These metabolic reactions can affect the overall metabolic flux and alter the levels of specific metabolites in cells . Understanding the metabolic pathways of this compound is crucial for predicting its effects and potential toxicity in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its effects . The distribution and localization of the compound can impact its activity and function in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum or Golgi apparatus, where it can modify proteins involved in protein folding and trafficking . The subcellular localization of the compound can influence its activity and the nature of its interactions with cellular biomolecules.

properties

IUPAC Name |

2-chloro-4,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITODZKOCXPBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378522 | |

| Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67475-58-5 | |

| Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67475-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)